molecular formula C18H19N3O5S B601319 Cefprozil Impurity 5 CAS No. 1000980-59-5

Cefprozil Impurity 5

Cat. No. B601319
M. Wt: 389.43
InChI Key:
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Description

Cefprozil Impurity 5 is an impurity of cefprozil . Its IUPAC name is (6R,7R)-7- [ [ (2R)-2-amino-2- (4-hydroxyphenyl)acetyl]amino]-8-oxo-3- [ (Z)-prop-1-enyl]-5-thia-1-azabicyclo [4.2.0]oct-3-ene-2-carboxylic acid .


Synthesis Analysis

The synthesis of cefprozil involves the condensation of the acid chloride of p-hydroxy phenyl glycine or mixed anhydride of Dane salt with 7-amino-3- (propen-1-yl)-3- cephem-4-carboxylic acid (7-APCA) . A process impurity, ethoxycarbonylcefprozil, formed in the synthesis of cefprozil was controlled with the addition of a catalytic amount of methanesulfonic acid .


Molecular Structure Analysis

The molecular formula of Cefprozil Impurity 5 is C18H19N3O5S . The molecular weight is 389.43 . The InChI key is XVODGAGODXWUEH-OAYHDYIPSA-N .

Scientific Research Applications

Analytical Methods Development

  • HPLC for Related Substances : A method using RP-HPLC was established for determining related substances in cefprozil, showing ideal resolution between cefprozil and its related substances. This method is noted for its simplicity and accuracy (Guo-cheng, 2009).
  • RP-HPLC in Powder for Oral Suspension : Development and validation of RP-HPLC method for estimating impurities in cefprozil's powder form for oral suspension were performed, using a gradient elution and UV detection at 290 nm (Reddy et al., 2011).
  • High-Performance Thin-Layer Chromatography : A study focused on the stability of cefprozil monohydrate under various stress conditions, employing high-performance thin-layer chromatography (HPTLC) for separation and analysis (Gawande & Bothara, 2014).

Stability and Degradation Studies

  • UV Spectrophotometric Method : A UV spectrophotometric method was developed to study the stress degradation behavior of cefprozil, demonstrating that cefprozil undergoes degradation under all stress conditions (Jadhav et al., 2013).

Pharmacodynamic and Pharmacokinetic Studies

  • Pharmacodynamic Assessment : A study conducted to define the pharmacodynamic profile of cefprozil against Streptococcus pneumoniae using a murine model, helping to better understand its effectiveness (Nicolau et al., 2000).
  • Multiple-Dose Pharmacokinetics : Research on the pharmacokinetics of cefprozil in healthy volunteers after multiple doses, providing insights into its absorption, elimination, and impact on intestinal flora (Lode et al., 1992).

Biosynthesis and Optimization

  • Aqueous Two-Phase System : A study on improving the yield of cefprozil and obtaining a purer product in an aqueous two-phase system, using specific copolymers (Pan et al., 2018).

Future Directions

The analysis of cefprozil and related impurities is performed using a high-performance liquid chromatography (HPLC) system. The method is based on the cefprozil monohydrate European Pharmacopoeia (Ph. Eur.) monograph and is suitable for impurity analysis for batch-release or stability evaluation .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-8,12-14,17,22H,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,14?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVODGAGODXWUEH-OAYHDYIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefprozil Impurity 5

CAS RN

1000980-59-5
Record name (6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-((R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO)-8-OXO-3-((Z)-PROP-1-EN-1-YL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-3-ENE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943R0XQ363
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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